Butyl 2-fluoroprop-2-enoate

Beschreibung

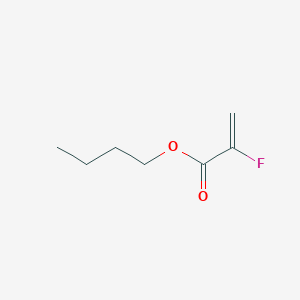

Structure

3D Structure

Eigenschaften

IUPAC Name |

butyl 2-fluoroprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11FO2/c1-3-4-5-10-7(9)6(2)8/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMGALRPUJDUYEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(=C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448695 | |

| Record name | Butyl 2-fluoroprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10011-39-9 | |

| Record name | Butyl 2-fluoroprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Butyl 2-fluoroprop-2-enoate: Nomenclature, Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of Butyl 2-fluoroprop-2-enoate, a fluorinated acrylic monomer with significant potential in polymer science and material development. The document details the precise IUPAC nomenclature and synonyms, alongside a thorough compilation of its physicochemical properties based on computational and analogous data. This guide presents a reasoned, adaptable synthesis protocol and discusses the monomer's reactivity in polymerization processes. Furthermore, it explores the anticipated properties and diverse applications of poly(this compound) in advanced coatings, adhesives, and specialty materials, offering valuable insights for researchers, chemists, and professionals in drug development and material science.

Introduction

The strategic incorporation of fluorine atoms into organic molecules has been a cornerstone of modern materials science, imparting unique and desirable properties such as enhanced thermal stability, chemical resistance, and low surface energy. Within the class of fluorinated polymers, poly(α-fluoroacrylate)s have emerged as a versatile platform for the development of advanced materials. This compound, the subject of this guide, is a key monomer in this class. Its structure, featuring a butyl ester group and an α-fluoro substituent on the acrylate backbone, suggests a polymer with a combination of flexibility, hydrophobicity, and the distinct characteristics endowed by fluorine. This guide aims to be a definitive resource for professionals, providing a deep dive into the chemistry and potential of this promising monomer.

Nomenclature and Chemical Identity

The precise identification of a chemical compound is fundamental for scientific communication and regulatory compliance. This section clarifies the IUPAC name and provides a comprehensive list of synonyms for this compound.

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[1] This name unambiguously describes the molecular structure: a butyl ester of 2-fluoroprop-2-enoic acid.

Table 1: Synonyms and Identifiers

| Name | Identifier | Source |

| This compound | IUPAC Name | PubChem[1] |

| butyl 2-fluoroacrylate | Synonym | PubChem[1] |

| butyl alpha-fluoroacrylate | Synonym | PubChem[1] |

| 2-Propenoic acid, 2-fluoro-, butyl ester | Synonym | PubChem[1] |

| 2-FLUOROPROPENOIC ACID BUTYL ESTER | Synonym | PubChem[1] |

| CAS Number | 10011-39-9 | PubChem[1] |

| Molecular Formula | C₇H₁₁FO₂ | PubChem[1] |

| InChIKey | NMGALRPUJDUYEO-UHFFFAOYSA-N | PubChem[1] |

graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,0!"]; O1 [label="O", pos="1.5,0.87!"]; O2 [label="O", pos="2,-0.5!"]; C3 [label="C", pos="-1,0!"]; F1 [label="F", pos="-1.5,0.87!"]; C4 [label="C", pos="-1.5,-0.87!"]; H1 [label="H", pos="-2,-0.87!"]; H2 [label="H", pos="-1.2,-1.3!"]; C5 [label="C", pos="3,-0.5!"]; C6 [label="C", pos="4,-0.5!"]; C7 [label="C", pos="5,-0.5!"]; C8 [label="C", pos="6,-0.5!"]; C1 -- C2; C2 -- O1 [label="=", len=0.5]; C2 -- O2; C1 -- C3; C3 -- F1; C1 -- C4 [label="=", len=0.5]; C4 -- H1; C4 -- H2; O2 -- C5; C5 -- C6; C6 -- C7; C7 -- C8;

}

Figure 1: 2D Structure of this compound.

Physicochemical Properties

Table 2: Physicochemical Properties

| Property | Value (this compound) | Source | Comparative Value (Butyl acrylate) | Source |

| Molecular Weight | 146.16 g/mol | PubChem (Computed)[1] | 128.17 g/mol | PubChem[2] |

| Boiling Point | Not available | - | 145 °C | PubChem[2] |

| Melting Point | Not available | - | -64.6 °C | PubChem[2] |

| Density | Not available | - | 0.894 g/mL at 25 °C | ChemBK[3] |

| Flash Point | Not available | - | 39 °C | ChemBK[3] |

| Water Solubility | Not available | - | 1.4 g/L at 20 °C | ChemBK[3] |

| logP (Octanol/Water) | 2.8 | PubChem (Computed)[1] | 2.38 | ChemBK[3] |

| Refractive Index | Not available | - | 1.4185 at 20 °C | PubChem[2] |

The presence of the fluorine atom is expected to increase the molecular weight and potentially influence the boiling point and density compared to its non-fluorinated analog, butyl acrylate. The computed logP value suggests that this compound is hydrophobic.

Synthesis Methodology

The synthesis of α-fluoroacrylates can be challenging due to the reactivity of the starting materials and the potential for side reactions. While a specific, detailed experimental protocol for this compound is not widely published, a general and adaptable two-step methodology can be proposed based on established syntheses of similar α-haloacrylic esters.[4]

Proposed Synthesis Workflow

The proposed synthesis involves the esterification of 2-fluoroacrylic acid with butanol. A more common and often higher-yielding approach for related compounds involves the dehydrohalogenation of a precursor. A plausible synthetic route is outlined below.

Figure 2: Proposed general synthesis workflow for this compound.

Experimental Protocol (Adapted)

This protocol is an adapted procedure based on general methods for the synthesis of α-fluoroacrylates and should be optimized for specific laboratory conditions.

Materials:

-

Butyl 2-chloro-3-fluoropropanoate (or analogous dihalopropanoate)

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous aprotic solvent (e.g., diethyl ether, THF)

-

Anhydrous sodium sulfate

-

Inhibitor (e.g., hydroquinone)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is charged with the starting butyl 2-chloro-3-fluoropropanoate and a small amount of a polymerization inhibitor. Anhydrous aprotic solvent is added to dissolve the ester.

-

Base Addition: The solution is cooled in an ice bath. Triethylamine, dissolved in the same anhydrous solvent, is added dropwise from the dropping funnel over a period of 1-2 hours with vigorous stirring. The reaction is temperature-controlled to prevent excessive exothermicity.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is filtered to remove the triethylammonium salt precipitate. The filtrate is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound. The addition of a polymerization inhibitor to the distillation flask is recommended.

Causality behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and flame-dried glassware is crucial to prevent hydrolysis of the ester and to ensure the efficiency of the base.

-

Non-nucleophilic Base: A non-nucleophilic base like triethylamine is chosen to promote elimination (dehydrohalogenation) over substitution reactions.

-

Low Temperature: The dropwise addition of the base at low temperatures helps to control the exothermic reaction and minimize the formation of byproducts.

-

Inhibitor: The presence of a polymerization inhibitor is essential throughout the synthesis and purification to prevent spontaneous polymerization of the reactive acrylate monomer.

Reactivity and Polymerization

This compound is an α,β-unsaturated ester, making it susceptible to polymerization and various addition reactions. The presence of the α-fluoro substituent significantly influences its reactivity.

Radical Polymerization

The most common method for polymerizing acrylates is free radical polymerization. The polymerization of this compound can be initiated by thermal initiators (e.g., AIBN, benzoyl peroxide) or through photopolymerization.

Figure 3: General workflow for the radical polymerization of this compound.

The reactivity of α-fluoroacrylates in copolymerizations is an important consideration for tailoring polymer properties. Studies on related fluoroacrylates can provide insights into the expected reactivity ratios. For instance, in the radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) with 2-(trifluoromethyl)acrylic acid (MAF), the reactivity ratios were determined to be rFATRIFE = 1.65 and rMAF = 0, indicating a tendency for FATRIFE to homopolymerize and for both monomers to readily add to a MAF-terminated radical.[5] Similar studies would be necessary to precisely determine the reactivity ratios for this compound with other common monomers.

Applications of Poly(this compound)

The unique combination of a flexible butyl chain and a fluorine atom suggests that poly(this compound) will possess a valuable set of properties, making it a candidate for a range of high-performance applications. While specific application data for this polymer is limited, its properties can be inferred from the broader class of fluorinated polyacrylates.

Potential Applications:

-

Hydrophobic and Oleophobic Coatings: The low surface energy imparted by the fluorine atoms is expected to result in coatings with excellent water and oil repellency.[6] These could be applied to textiles, paper, and other surfaces to provide stain resistance and easy-to-clean properties.

-

Adhesives and Sealants: The butyl acrylate component is known to impart softness and tack to polymers, making it a common component in pressure-sensitive adhesives. The fluorinated nature of the polymer could enhance the chemical and thermal resistance of these adhesives.

-

Weather-Resistant Binders for Paints and Coatings: Fluoropolymers are renowned for their excellent UV and weather resistance. Poly(this compound) could serve as a durable binder in exterior paints and coatings, offering long-term color and gloss retention.

-

Specialty Elastomers: The flexibility of the butyl group combined with the stability of the fluorinated backbone could lead to the development of specialty elastomers with good low-temperature performance and resistance to harsh environments.

-

Biomedical Materials: The biocompatibility of some fluorinated polymers opens up possibilities for their use in biomedical applications, such as drug delivery systems or coatings for medical devices. However, extensive toxicological studies would be required to validate such uses.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on data for structurally related α-fluoroacrylates and acrylates in general, it should be handled with care. Methyl 2-fluoroacrylate is classified as highly flammable, toxic if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, and is fatal if inhaled.[7] Therefore, it is prudent to assume that this compound may have similar hazardous properties.

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

-

The monomer should be stored with a suitable polymerization inhibitor.

Conclusion

This compound is a monomer with considerable potential for the creation of advanced functional polymers. Its unique molecular architecture, combining a flexible alkyl chain with a reactive fluorinated acrylate moiety, offers a pathway to materials with a desirable balance of properties, including hydrophobicity, chemical resistance, and weatherability. While experimental data on this specific monomer and its corresponding homopolymer is still emerging, this technical guide has provided a comprehensive synthesis of the available information, including its nomenclature, computed properties, a proposed synthesis protocol, and a discussion of its potential applications. Further research into the precise characterization of its physicochemical properties, the optimization of its synthesis, and a detailed investigation of its polymerization kinetics and polymer properties is warranted and will undoubtedly unlock new opportunities in materials science.

References

-

ChemBK. (n.d.). Butyl 2-Propenoate. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). Butyl propionate. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Yeast Metabolome Database. (2015). Butyl 2-methyl-2-propenoate (YMDB01329). Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). Butyl 2-fluoropropanoate. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). Butyl Acrylate. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). Butyl prop-2-enoate; ethyl prop-2-enoate; prop-2-enenitrile. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). Butyl prop-2-enoate;2-methylidenebutanoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

- Ameduri, B. (2020). Chapter 2: Fluoroalkyl Acrylate Polymers and Their Applications.

-

ResearchGate. (2007). Reactivity Ratios of Butyl Acrylates in Radical Copolymerization with Methacrylates. Retrieved January 23, 2026, from [Link]

-

PubMed. (2006). Exceptionally mild, high-yield synthesis of alpha-fluoro acrylates. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Semantic Scholar. (2024). Bulk Free Radical Terpolymerization of Butyl Acrylate, 2-Methylene-1,3-Dioxepane and Vinyl Acetate: Terpolymer Reactivity Ratio. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). Methyl 2-fluoroacrylate. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (2019). Various Topological Poly(tert-butyl acrylate)s and Their Impacts on Thermal and Solution Properties. Retrieved January 23, 2026, from [Link]

-

Royal Society of Chemistry. (2018). Poly(fluoroacrylate)s with tunable surface hydrophobicity via radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate and 2-(trifluoromethyl)acrylic acid. Retrieved January 23, 2026, from [Link]

Sources

- 1. This compound | C7H11FO2 | CID 10931569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Butyl Acrylate | C7H12O2 | CID 8846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Exceptionally mild, high-yield synthesis of alpha-fluoro acrylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Poly(fluoroacrylate)s with tunable surface hydrophobicity via radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate and 2-(trifluoromethyl)acrylic acid - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. books.rsc.org [books.rsc.org]

- 7. Butyl propionate(590-01-2) 1H NMR spectrum [chemicalbook.com]

A Comprehensive Technical Guide to the Thermal Stability of Butyl 2-fluoroprop-2-enoate Monomer

Introduction: The Criticality of Thermal Stability in Advanced Material Synthesis

Butyl 2-fluoroprop-2-enoate, a fluorinated acrylic monomer, is a key building block in the synthesis of advanced polymers for specialized applications in drug development, high-performance coatings, and optical materials. The presence of the α-fluoro substituent significantly influences the monomer's reactivity and the resulting polymer's properties, including enhanced thermal stability and chemical resistance.[1][2] However, the very features that make this monomer attractive also present significant challenges in its handling, storage, and polymerization. Uncontrolled thermal events can lead to runaway polymerization, a highly exothermic and auto-accelerating process that can result in catastrophic equipment failure and safety hazards.[3][4] This guide provides a comprehensive technical overview of the thermal stability of this compound, detailing the underlying degradation mechanisms, robust experimental protocols for its characterization, and best practices for its safe handling and storage.

Mechanistic Insights into the Thermal Behavior of this compound

The thermal stability of this compound is governed by a complex interplay of factors including its molecular structure, the presence of impurities, and the storage environment. Two primary thermal events of concern are unintended polymerization and thermal decomposition .

Thermally Initiated Polymerization: The Runaway Risk

Like other acrylic monomers, this compound can undergo spontaneous, free-radical polymerization when subjected to elevated temperatures.[5] This process is often auto-accelerating due to the "gel effect" (or Trommsdorff–Norrish effect), where an increase in viscosity reduces the rate of termination reactions, leading to a rapid increase in the polymerization rate and heat generation.[4] The α-fluoro group can further influence the reactivity of the vinyl group, potentially altering the initiation and propagation kinetics compared to non-fluorinated acrylates.[6]

The initiation of thermal polymerization can be triggered by:

-

Spontaneous homolytic bond cleavage at elevated temperatures, generating free radicals.

-

Decomposition of residual impurities , such as peroxides formed during synthesis or storage, which can act as initiators.[7]

-

Inadvertent contamination with polymerization initiators.

Thermal Decomposition Pathways

At temperatures exceeding the threshold for polymerization or in the presence of specific catalysts, this compound can undergo decomposition. While specific studies on this monomer are limited, plausible decomposition pathways can be inferred from related acrylate and fluoro-organic compounds.

-

Ester Pyrolysis: A common decomposition route for esters is the elimination of an alkene and a carboxylic acid via a cyclic transition state. For this compound, this would likely yield 1-butene and 2-fluoroprop-2-enoic acid .

-

Decarboxylation: The resulting 2-fluoroprop-2-enoic acid can further decompose through the loss of carbon dioxide.

-

Hydrolysis: In the presence of water, ester hydrolysis can occur, particularly at elevated temperatures, yielding butanol and 2-fluoroprop-2-enoic acid .[8]

-

C-F Bond Cleavage: While generally strong, the carbon-fluorine bond can cleave at very high temperatures, leading to the formation of various fluorinated byproducts. Studies on the thermal decomposition of perfluorocarboxylic acids show that HF elimination can be a primary degradation pathway.[9]

The following diagram illustrates the potential primary thermal degradation pathways:

Caption: Potential thermal degradation pathways for this compound.

Experimental Assessment of Thermal Stability

A multi-faceted approach utilizing several thermal analysis techniques is essential for a comprehensive understanding of the thermal stability of this compound.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the onset temperature of polymerization and the associated heat of reaction.[10] It measures the difference in heat flow between a sample and a reference as a function of temperature.

-

Sample Preparation:

-

Accurately weigh 2-5 mg of this compound into a high-pressure stainless steel DSC pan. The use of high-pressure pans is crucial to contain any potential pressure generation from polymerization or decomposition.

-

Ensure the monomer is fresh and, if necessary, purified to remove any pre-existing polymer or inhibitors, depending on the experimental goal.

-

The pan is hermetically sealed.

-

-

Instrument Setup:

-

Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Purge the DSC cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., 0°C).

-

Heat the sample at a constant rate, typically between 2°C/min and 10°C/min, to a final temperature well above the expected polymerization onset (e.g., 250°C). A slower heating rate provides better resolution of thermal events.

-

-

Data Analysis:

-

The onset temperature of the exothermic polymerization peak is determined using the tangent method.

-

The area under the exothermic peak is integrated to calculate the heat of polymerization (ΔHpoly) in J/g.

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and volatile products.[11]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the monomer into an open TGA pan (ceramic or platinum).

-

-

Instrument Setup:

-

Calibrate the TGA for mass and temperature.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50-100 mL/min).

-

-

Thermal Program:

-

Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

-

Data Analysis:

-

The TGA curve (mass vs. temperature) will show mass loss steps corresponding to decomposition events.

-

The onset temperature of decomposition is determined from the initial point of mass loss.

-

The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

-

For enhanced analysis, TGA can be coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS) to identify the evolved gaseous decomposition products.[12]

-

Accelerating Rate Calorimetry (ARC)

ARC is a crucial tool for assessing the potential for a thermal runaway reaction under adiabatic conditions, which simulates a worst-case scenario in a large-scale storage or reactor vessel.[13] It measures the self-heating rate of a sample as a function of temperature.

-

Sample Preparation:

-

A known mass of the monomer (typically 1-5 g) is loaded into a spherical, high-pressure test cell (e.g., titanium or stainless steel).

-

The test cell is sealed and placed in the calorimeter.

-

-

Instrument Setup:

-

The ARC instrument uses a "heat-wait-seek" mode. The sample is heated in small steps (e.g., 5°C), followed by a waiting period to achieve thermal equilibrium. The instrument then monitors for any self-heating.

-

-

Thermal Program:

-

If a self-heating rate above a certain threshold (e.g., 0.02°C/min) is detected, the instrument switches to an adiabatic mode, where the surrounding heaters match the sample temperature to prevent heat loss.

-

The temperature and pressure of the sample are continuously recorded as the reaction accelerates.

-

-

Data Analysis:

-

The key parameters obtained from an ARC experiment include:

-

Onset temperature of self-heating (Tonset): The temperature at which the runaway reaction begins.

-

Time to Maximum Rate (TMR): The time it takes for the reaction to reach its maximum rate from the onset temperature.

-

Adiabatic Temperature Rise (ΔTad): The total temperature increase due to the exothermic reaction.

-

Final Pressure (Pfinal): The maximum pressure generated during the runaway event.

-

-

The following diagram illustrates the ARC experimental workflow:

Caption: Workflow for Accelerating Rate Calorimetry (ARC) analysis.

Data Interpretation and Presentation

The data obtained from these thermal analyses should be systematically tabulated for clear comparison and interpretation.

| Parameter | Differential Scanning Calorimetry (DSC) | Thermogravimetric Analysis (TGA) | Accelerating Rate Calorimetry (ARC) |

| Primary Measurement | Heat Flow | Mass Change | Temperature & Pressure (Adiabatic) |

| Typical Sample Size | 2-5 mg | 5-10 mg | 1-5 g |

| Key Information Obtained | Onset of Polymerization (°C) | Onset of Decomposition (°C) | Onset of Self-Heating (°C) |

| Heat of Polymerization (J/g) | Mass Loss (%) | Time to Maximum Rate (min) | |

| Residual Mass (%) | Adiabatic Temperature Rise (°C) | ||

| Final Pressure (bar) | |||

| Primary Application | Screening for exotherms | Determining decomposition stability | Quantifying runaway reaction hazards |

Stabilization, Safe Handling, and Storage

Given its reactive nature, strict protocols for the stabilization, handling, and storage of this compound are imperative to ensure safety and maintain monomer quality.

Inhibition of Premature Polymerization

Commercial acrylate monomers are typically supplied with added inhibitors to prevent polymerization during transport and storage.[14] Common inhibitors for acrylates include:

-

Hydroquinone (HQ) and Monomethyl ether of hydroquinone (MEHQ): These phenolic inhibitors require the presence of dissolved oxygen to effectively scavenge free radicals.[15]

-

Phenothiazine (PTZ): A highly effective inhibitor that can function under low-oxygen conditions.[15]

The choice and concentration of inhibitor are critical and should be specified based on the intended storage duration and temperature. It is essential to ensure that the monomer is stored in containers that are not completely sealed to allow for the presence of oxygen if an oxygen-dependent inhibitor is used.[16]

Safe Handling and Storage Recommendations

-

Storage Temperature: Store in a cool, dry, well-ventilated area, away from heat sources, direct sunlight, and sources of ignition.[17][18] Storage temperatures should be kept below 35°C.[16]

-

Inert Atmosphere: While oxygen is required for some inhibitors, prolonged storage under air can lead to peroxide formation. For long-term storage, an inert atmosphere (e.g., nitrogen) with a controlled, low level of oxygen is ideal.

-

Material Compatibility: Avoid contact with strong acids, bases, oxidizing agents, and radical initiators.[15] Ensure storage containers are made of compatible materials (e.g., stainless steel or amber glass).

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[19]

-

Monitoring: Regularly check the temperature of the storage container. For bulk storage, temperature monitoring systems with alarms are recommended. Periodically test the inhibitor concentration to ensure it remains at an effective level.

Conclusion

This compound is a valuable monomer for the development of high-performance materials. However, its inherent reactivity necessitates a thorough understanding and careful management of its thermal stability. By employing a combination of DSC, TGA, and ARC, researchers and drug development professionals can quantify the thermal hazards associated with this monomer, including the onset of polymerization and decomposition. This data, coupled with the implementation of appropriate stabilization, handling, and storage protocols, is essential for ensuring the safe and effective use of this compound in research and manufacturing.

References

-

Chen, J., et al. (2019). Thermal hazard evaluation of runaway polymerization of acrylic acid. Journal of Loss Prevention in the Process Industries, 61, 103-110. Available at: [Link]

-

PlasticsEurope. (2021). Guide for the Safe Handling of Fluoropolymer Resins. Available at: [Link]

-

Wouters, M., et al. (2021). Tracking Hydroplasticization by DSC: Movement of Water Domains Bound to Poly(Meth)Acrylates during Latex Film Formation. Polymers, 13(16), 2736. Available at: [Link]

-

Lueck, K., & Linteris, G. (2021). TGA Decomposition Kinetics of 1-Butyl-2,3-dimethylimidazolium Tetrafluoroborate and the Thermal Effects of Contaminants. National Institute of Standards and Technology. Available at: [Link]

-

Blake, P., et al. (1971). The thermal decomposition of trifluoroacetic acid. Journal of the Chemical Society B: Physical Organic, 1533-1536. Available at: [Link]

- JP6880249B2, (2021). Method for producing 2-fluoroacrylate. Google Patents.

-

Lin, S., et al. (2023). Mechanistic and Kinetic Insights into the Interfacial Polymerization of Fluorine-Containing Polyarylate. Polymers, 15(24), 4669. Available at: [Link]

-

Lin, Y., et al. (2019). Influence of Fluorine-Containing Monomer Content on the Hydrophobic and Transparent Properties of Nanohybrid Silica Polyacrylate Coating Materials. Polymers, 11(12), 2056. Available at: [Link]

- US5344956A, (1994). Fluoroacrylate monomers and polymers, processes for preparing the same and their use. Google Patents.

-

Chen, J., et al. (2022). Assessment of the Thermal Hazard Characteristics of Three Low-Temperature Active Azo Initiators for Polymer Resin in Construction Industries under Adiabatic Conditions. ACS Omega, 7(25), 21827–21837. Available at: [Link]

-

Zhang, H., et al. (2010). Novel Fluorinated Block Copolymer Stabilizers for Dispersion Polymerization of Cross-Linked Poly(2-ethylhexyl methacrylate-stat-chloromethylstyrene) in Fluorinated Solvents. Macromolecules, 43(15), 6337–6344. Available at: [Link]

-

Ferancova, A., et al. (2013). Thermal degradation of poly(n-butyl methacrylate), poly(n-butyl acrylate) and poly(t-butyl acrylate). Polymer Degradation and Stability, 98(12), 2595-2601. Available at: [Link]

-

Yuan, T., et al. (2021). Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. eLife, 10, e69244. Available at: [Link]

- EP3647304A1, (2020). Method for preparing 2-fluoroacrylate. Google Patents.

-

Gustin, J. L. (2013). Emergency Runaway Reaction - What Precedes? What Follows?. Chemical Engineering Transactions, 31, 1-6. Available at: [Link]

-

Bosc, D., et al. (2008). Free Radical Copolymerization of 2,2,2-Trifluoroethyl a-Fluoroacrylate and tert-Butyl a-Trifluoromethylacrylate: Thermal and optical properties of the copolymers. Journal of Polymer Science Part A: Polymer Chemistry, 46(13), 4383-4391. Available at: [Link]

-

Ushiki, H., et al. (2023). Critical Roles of Impurities and Imperfections in Various Phases of Materials. Materials, 16(4), 1544. Available at: [Link]

-

Thermal Hazard Technology. (n.d.). Accelerating Rate Calorimeter. Available at: [Link]

-

ResearchGate. (n.d.). DSC thermograms of the polymers. Available at: [Link]

-

Mulligan, K. A. (2022). REACTIVE CHEMICALS AWARENESS. Purdue University. Available at: [Link]

- WO2021191876A1, (2021). Synthesis of methyl 2-fluoroacrylate. Google Patents.

-

Fluoropolymers Division of the Society of the Plastics Industry, Inc. (2003). Guide to the Safe Handling of Fluoropolymer Resins. Available at: [Link]

-

Barkalov, I. P., et al. (2018). Kinetics of radiative polymerization and co-polymerization of fluorinated acrylates and methacrylates. Выпуск № 6(163). Available at: [Link]

-

Etchells, J. (1993). The control of runaway polymerisation reactions by inhibition techniques. IChemE. Available at: [Link]

-

Ramirez, M. L., et al. (2001). Thermal Decomposition of Cyanate Ester Resins. Federal Aviation Administration. Available at: [Link]

-

Nguyen, G. T. M., et al. (2019). Butyl rubber-based composite: Thermal degradation and prediction of service life time. Preprints.org. Available at: [Link]

-

AZoM. (2018). Using Differential Scanning Calorimetry to Characterize Polymers. Available at: [Link]

-

Wöll, D. (2012). Phenothiazine as Stabilizer for Acrylic Acid. Chemical Engineering & Technology, 35(6), 1015-1021. Available at: [Link]

-

Naguib, M., et al. (2014). Thermal decomposition and burning behavior of cellulose treated with ethyl ester phosphoramidates: Effect of alkyl substituent on nitrogen atom. Polymer Degradation and Stability, 109, 258-266. Available at: [Link]

-

Nguyen, G. T. M., et al. (2019). Butyl Rubber-Based Composite: Thermal Degradation and Prediction of Service Lifetime. Polymers, 11(5), 819. Available at: [Link]

-

PlasticsEurope. (2008). Guide to the Safe Handling of Fluoropolymer Resins. Available at: [Link]

-

FYTRONIX. (n.d.). Kinetic parameters, thermal stability, biological activity, and dielectric properties of new methacrylate‐based copolymers functionalized. Available at: [Link]

-

University of Southern Mississippi. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry. Available at: [Link]

-

Chen, J., et al. (2022). Assessment of the Thermal Hazard Characteristics of Three Low-Temperature Active Azo Initiators for Polymer Resin in Construction Industries under Adiabatic Conditions. ACS Omega, 7(25), 21827–21837. Available at: [Link]

-

Manring, L. E. (1989). The thermal degradation of poly(iso-butyl methacrylate) and poly(sec-butyl methacrylate). Macromolecules, 22(6), 2673–2677. Available at: [Link]

-

Methacrylate Producers Association, Inc. (n.d.). Methacrylate Esters – Safe Handling Manual. Available at: [Link]

-

EAG Laboratories. (n.d.). DSC Analysis of Polymers. Available at: [Link]

-

Cook, J. P., et al. (1997). Kinetic Study of Free-Radical Polymerization of Multifunctional Acrylates and Methacrylates. Society for Imaging Science and Technology. Available at: [Link]

- EP2444389B1, (2012). Process for preparation of 2-fluoroacrylic esters. Google Patents.

-

Toxic Docs. (2001). Guide to the Safe Handling of Fluoropolymer Dispersions. Available at: [Link]

-

Chen, J., et al. (2019). Thermal hazard evaluation of runaway polymerization of acrylic acid. Journal of Loss Prevention in the Process Industries, 61, 103-110. Available at: [Link]

-

Synthomer. (2020). METHYL ACRYLATE - STABILIZED. Available at: [Link]

-

Wang, Y., et al. (2008). The Effect of Nitrate Esters on the Thermal Decomposition Mechanism of GAP. Journal of Hazardous Materials, 154(1-3), 854-859. Available at: [Link]

- US20230002306A1, (2023). One step synthesis for alkyl 2-fluoroacrylates. Google Patents.

-

Liaw, H., et al. (2019). Probing into Styrene Polymerization Runaway Hazards: Effects of the Monomer Mass Fraction. ACS Omega, 4(5), 8196–8202. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. aidic.it [aidic.it]

- 4. Probing into Styrene Polymerization Runaway Hazards: Effects of the Monomer Mass Fraction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. icheme.org [icheme.org]

- 6. ru.notes.fluorine1.ru [ru.notes.fluorine1.ru]

- 7. Critical Roles of Impurities and Imperfections in Various Phases of Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The thermal decomposition of trifluoroacetic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 10. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 11. TGA Decomposition Kinetics of 1-Butyl-2,3-dimethylimidazolium Tetrafluoroborate and the Thermal Effects of Contaminants | NIST [nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. thermalhazardtechnology.com [thermalhazardtechnology.com]

- 14. petrochemistry.eu [petrochemistry.eu]

- 15. researchgate.net [researchgate.net]

- 16. synthomer.com [synthomer.com]

- 17. fluoropolymers.eu [fluoropolymers.eu]

- 18. fluoropolymers.eu [fluoropolymers.eu]

- 19. cdn.toxicdocs.org [cdn.toxicdocs.org]

An In-depth Technical Guide to the Discovery and History of α-Fluoroacrylic Monomers

Abstract

α-Fluoroacrylic monomers, a unique class of fluorine-containing compounds, have carved a significant niche in materials science and pharmaceutical development. The introduction of a single fluorine atom at the α-position of an acrylate moiety imparts profound changes in chemical reactivity, polymer properties, and biological activity. This guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for these pivotal monomers. We will explore the initial challenging syntheses, the advent of more efficient and safer protocols like the Reformatsky reaction, and the subsequent impact on polymer chemistry and drug design. This document is intended for researchers, scientists, and professionals in drug development, offering field-proven insights into the causality behind experimental choices and the practical applications of these versatile chemical building blocks.

Introduction: The Dawn of Organofluorine Chemistry

The field of organofluorine chemistry, which underpins the existence of α-fluoroacrylic monomers, began in the 19th century. Early pioneers like Dumas, Péligot, and Borodin laid the groundwork by demonstrating the first syntheses of simple organofluorine compounds through halogen exchange reactions.[1][2] However, the extreme reactivity of elemental fluorine, finally isolated by Moissan in 1886, made progress slow and hazardous.[1] It wasn't until the 1920s and 30s, with the development of safer fluorinating agents and the industrial demand for non-flammable refrigerants (CFCs), that the field began to flourish.[2]

The unique properties conferred by the carbon-fluorine (C-F) bond—the strongest single bond in organic chemistry—are central to the importance of these molecules.[3] Fluorine's high electronegativity and small size create localized dipoles and can alter the acidity, basicity, and metabolic stability of a molecule without significantly increasing its size. These attributes are highly sought after in drug development and advanced materials, setting the stage for the targeted synthesis of monomers like α-fluoroacrylates.

Pioneering Syntheses and Early Challenges

The initial preparation of α-fluoroacrylic acid derivatives was fraught with difficulties. The high reactivity of the monomer makes it prone to spontaneous polymerization, especially at elevated temperatures.[4] Early synthetic routes often involved harsh reagents, low temperatures, and produced low yields.

Several of the first documented approaches included[5]:

-

From 2-Fluoroacetic Esters: Reacting a 2-fluoroacetic ester with formaldehyde, followed by dehydration. This method was hampered by the high toxicity of the starting materials and the need for expensive bases and cryogenic conditions to control the reaction.[5]

-

From 2-Fluoropropionic Esters: This route required a multi-step process of bromination followed by an elimination reaction, often necessitating stoichiometric amounts of reagents like N-Bromosuccinimide (NBS) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[5]

-

From 2-Fluoromalonic Esters: This pathway involved an addition reaction with formaldehyde followed by dehydration and decarboxylation. While chemically sound, the high cost of the starting 2-fluoromalonic ester made this route economically unviable for large-scale production.[5]

These early methods highlighted a critical need for more efficient, scalable, and economically feasible synthetic strategies to unlock the potential of α-fluoroacrylic monomers.

The Evolution of Synthetic Methodologies: A Paradigm Shift

The quest for better synthetic routes led to significant innovations, transforming the accessibility of α-fluoroacrylates.

The Reformatsky Reaction: A Key Breakthrough

A major advancement came from the application of the Reformatsky reaction . This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc.[6][7][8] The key to its success is the formation of an organozinc reagent, often called a Reformatsky enolate, from an α-halo ester.[9][10]

Causality of Experimental Choice: Why zinc? Unlike more reactive organometallic reagents like Grignard or organolithium reagents, organozinc enolates are relatively mild and less basic.[9] This chemoselectivity is crucial. The zinc enolate readily adds to the electrophilic carbonyl carbon of an aldehyde but does not attack the ester group of another α-halo ester molecule, preventing self-condensation and polymerization side reactions. This allows for the formation of β-hydroxy esters in a controlled manner.[6][9]

The workflow for synthesizing α-fluoroacrylates via this method represents a cornerstone in the field.

Caption: Logical relationship from monomer to final applications.

Detailed Experimental Protocol: Synthesis of Methyl 2-Fluoroacrylate (MFA)

The following protocol is a representative example of a modern synthetic approach. It must be performed by trained personnel in a controlled laboratory environment with appropriate safety precautions.

Objective: To synthesize Methyl 2-Fluoroacrylate from Methyl 2-fluoro-3-hydroxypropanoate.

Materials:

-

Methyl 2-fluoro-3-hydroxypropanoate

-

Strong acid or base catalyst (e.g., Sodium Methoxide)

-

High-boiling point polar solvent (e.g., DMSO)

-

Polymerization inhibitor (e.g., Hydroquinone)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware, heating mantle, distillation apparatus

Procedure:

-

Reactor Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, thermometer, condenser, and an inert gas inlet.

-

Initial Charge: The solvent (DMSO) and a catalytic amount of the base (sodium methoxide) are charged into the flask under an inert atmosphere.

-

Heating: The mixture is heated to the target reaction temperature, typically between 100°C and 130°C. This temperature range is critical; below 100°C, the dehydrofluorination is too slow, while temperatures above 130°C can promote unwanted polymerization and side reactions. [4]4. Substrate Addition: The starting material, Methyl 2-fluoro-3-hydroxypropanoate, mixed with a polymerization inhibitor, is added slowly to the heated reaction mixture.

-

Reaction & Distillation: The reaction proceeds via an elimination (dehydration) mechanism. The product, Methyl 2-Fluoroacrylate, has a lower boiling point than the solvent and starting material. It is continuously removed from the reaction mixture by distillation as it is formed. This is a crucial step for maximizing yield, as it shifts the reaction equilibrium towards the product and prevents its decomposition or polymerization in the hot reaction pot.

-

Purification: The collected distillate is then purified, typically by a second fractional distillation, to yield the final high-purity monomer.

Self-Validation: The purity of the final product should be confirmed using analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (¹H NMR, ¹⁹F NMR), and Mass Spectrometry (MS).

Conclusion and Future Outlook

From challenging beginnings in early organofluorine chemistry, the study of α-fluoroacrylic monomers has matured into a sophisticated field. The development of robust and scalable synthetic routes, particularly leveraging the chemoselectivity of the Reformatsky reaction, has been pivotal. These monomers are no longer laboratory curiosities but are now indispensable building blocks for high-performance polymers and life-saving pharmaceuticals. Future research will likely focus on developing even more sustainable and atom-economical synthetic methods, exploring novel polymerization techniques to create advanced materials with precisely controlled architectures, and expanding their application in medicinal chemistry to address new therapeutic challenges.

References

-

ResearchGate. (2025). α-Fluoroacrylates: synthesis, properties and use. Retrieved from [Link]

- Google Patents. (n.d.). JP6880249B2 - Method for producing 2-fluoroacrylate.

-

Honda, K., et al. (2016). Chapter 2: Fluoroalkyl Acrylate Polymers and Their Applications. In Fluorinated Polymers and Their Applications. The Royal Society of Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate.

-

Wikipedia. (n.d.). Methyl 2-fluoroacrylate. Retrieved from [Link]

- Google Patents. (n.d.). US20230002306A1 - One step synthesis for alkyl 2-fluoroacrylates.

-

Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 85(8), 276-289. Retrieved from [Link]

-

Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]

-

Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Journal of the Japan Academy, 85(8), 276-289. Retrieved from [Link]

- Google Patents. (n.d.). CA2765897A1 - Preparation of substituted 2-fluoroacrylic acid derivatives.

-

Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

- Google Patents. (n.d.). US5344956A - Fluoroacrylate monomers and polymers, processes for preparing the same and their use.

-

ResearchGate. (n.d.). Chapter 2: Fluoroalkyl Acrylate Polymers and Their Applications. Retrieved from [Link]

- Google Patents. (n.d.). METHOD FOR PREPARING 2-FLUOROACRYLATE - European Patent Office - EP 3647304 A1.

-

Ameduri, B., et al. (2017). Poly(fluoroacrylate)s with tunable surface hydrophobicity via radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate and 2-(trifluoromethyl)acrylic acid. Polymer Chemistry (RSC Publishing). Retrieved from [Link]

-

Fluorine notes. (2018). Polymerization of α-fluoroacrylates and fabrication of surface relief structures by UV exposure without photoinitiators. Retrieved from [Link]

-

National Science Review. (2017). China's flourishing synthetic organofluorine chemistry: innovations in the new millennium. Oxford Academic. Retrieved from [Link]

-

MDPI. (2015). The Preparation and Properties of Fluoroacrylate-Modified Polysiloxane as a Fabric Coating Agent. Retrieved from [Link]

-

YouTube. (2024). Science Talks Lecture 158: Exploring New Opportunities in Organofluorine Chemistry. Retrieved from [Link]

-

YouTube. (2021). Reformatsky reaction / organic name reaction mechanism / Reformatsky reaction trick - IIT JEE. Retrieved from [Link]

-

BYJU'S. (n.d.). Reformatsky reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]

Sources

- 1. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 3. Overview on the history of organofluorine chemistry from the viewpoint of material industry [jstage.jst.go.jp]

- 4. WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate - Google Patents [patents.google.com]

- 5. JP6880249B2 - Method for producing 2-fluoroacrylate - Google Patents [patents.google.com]

- 6. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 9. Reformatsky Reaction [organic-chemistry.org]

- 10. m.youtube.com [m.youtube.com]

Methodological & Application

Synthesis of Butyl 2-fluoroprop-2-enoate: An Application Note and Detailed Protocol

Introduction

Butyl 2-fluoroprop-2-enoate, also known as butyl α-fluoroacrylate, is a fluorinated monomer of significant interest in the development of advanced polymers and materials. The incorporation of a fluorine atom at the α-position of the acrylate backbone imparts unique properties to the resulting polymers, including enhanced thermal stability, chemical resistance, and specific optical and surface characteristics. These attributes make poly(butyl 2-fluoroacrylate) and its copolymers valuable in a range of applications, from high-performance coatings and adhesives to advanced optical fibers and biomedical devices. This document provides a comprehensive guide to the synthesis of this compound, detailing a reliable protocol, the underlying chemical principles, and critical experimental considerations for researchers in materials science and drug development.

Chemical Profile

| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight |

| This compound |  | 10011-39-9[1] | C₇H₁₁FO₂[1] | 146.16 g/mol [1] |

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process commencing with the corresponding saturated ester, Butyl 2-fluoropropanoate. This strategy involves an initial bromination at the α-position, followed by a dehydrobromination to introduce the carbon-carbon double bond. This method offers high yields and selectivity, avoiding the handling of highly reactive and toxic 2-fluoroacrylic acid.

The overall synthetic workflow can be visualized as follows:

Caption: A two-step synthesis of this compound.

Step 1: Radical Bromination of Butyl 2-fluoropropanoate

The initial step involves the selective bromination of Butyl 2-fluoropropanoate at the α-position. This is achieved through a free radical substitution reaction using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the ester and NBS. The use of a non-polar solvent like carbon tetrachloride or an excess of the starting ester can be employed.[2][3]

Causality: The radical initiator, upon heating, generates free radicals which abstract the α-hydrogen from Butyl 2-fluoropropanoate. The resulting carbon-centered radical then reacts with NBS to form the α-bromo-α-fluoro ester and a succinimidyl radical, which continues the chain reaction. The fluorine atom at the α-position activates the adjacent C-H bond towards radical abstraction.

Step 2: Dehydrobromination to Form the Alkene

The second step is an elimination reaction where the intermediate, Butyl 2-bromo-2-fluoropropanoate, is treated with a base to remove hydrogen bromide and form the desired double bond.[3] A hindered organic base such as triethylamine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is preferred to minimize nucleophilic attack at the ester carbonyl group.[2][3]

Causality: The base abstracts the acidic proton on the β-carbon, leading to the formation of a carbanion. This is followed by the expulsion of the bromide ion, resulting in the formation of the C=C double bond of the α-fluoroacrylate. The reaction is typically performed at moderate temperatures to control the reaction rate and prevent polymerization of the product.

A crucial aspect of this step, and the subsequent purification, is the addition of a polymerization inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to prevent the highly reactive α-fluoroacrylate from polymerizing.[2]

Detailed Experimental Protocol

Disclaimer: This protocol involves the use of hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents

| Reagent | Grade | Supplier |

| Butyl 2-fluoropropanoate | ≥98% | Commercially Available |

| N-Bromosuccinimide (NBS) | ≥99% | Commercially Available |

| 2,2'-Azobisisobutyronitrile (AIBN) | ≥98% | Commercially Available |

| Triethylamine | ≥99.5%, anhydrous | Commercially Available |

| Hydroquinone | ≥99% | Commercially Available |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available |

| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | N/A |

| Saturated Sodium Chloride Solution (Brine) | Laboratory Prepared | N/A |

| Anhydrous Magnesium Sulfate | Laboratory Grade | Commercially Available |

Step-by-Step Methodology

Step 1: Synthesis of Butyl 2-bromo-2-fluoropropanoate

-

To a dry 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Butyl 2-fluoropropanoate (14.8 g, 0.1 mol).

-

Add N-bromosuccinimide (19.6 g, 0.11 mol) and 2,2'-azobisisobutyronitrile (AIBN) (0.164 g, 1 mmol).

-

The reaction can be performed neat or with a solvent. For a solvent-based reaction, add 100 mL of anhydrous carbon tetrachloride.

-

Flush the flask with nitrogen and heat the mixture to reflux (approximately 80-90°C) with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by GC-MS or TLC.

-

After the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of cold dichloromethane.

-

Combine the filtrates and wash with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Butyl 2-bromo-2-fluoropropanoate as a pale yellow oil. This crude product is often used in the next step without further purification.

Step 2: Synthesis of this compound

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve the crude Butyl 2-bromo-2-fluoropropanoate (from the previous step, approx. 0.1 mol) in 100 mL of anhydrous dichloromethane.

-

Add a catalytic amount of hydroquinone (0.1 g) as a polymerization inhibitor.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add triethylamine (15.2 g, 0.15 mol) dropwise over 30 minutes, ensuring the temperature remains below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by GC-MS or TLC until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with 100 mL of dichloromethane and wash with water (2 x 50 mL), 1 M HCl (2 x 50 mL) to remove excess triethylamine, saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and add a small amount of BHT (2,6-di-tert-butyl-4-methylphenol) as a stabilizer.

-

Carefully remove the solvent under reduced pressure.

-

The crude this compound can be purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure. It is crucial to maintain a low temperature during distillation and to have a polymerization inhibitor present.

Quantitative Data Summary

| Step | Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles | Equivalents |

| 1 | Butyl 2-fluoropropanoate | 148.18 | 14.8 | 0.1 | 1.0 |

| 1 | N-Bromosuccinimide (NBS) | 177.98 | 19.6 | 0.11 | 1.1 |

| 1 | AIBN | 164.21 | 0.164 | 0.001 | 0.01 |

| 2 | Butyl 2-bromo-2-fluoropropanoate | 227.07 | (crude) | ~0.1 | 1.0 |

| 2 | Triethylamine | 101.19 | 15.2 | 0.15 | 1.5 |

| Product | This compound | 146.16 | Expected Yield: 10-12 g | ~0.07-0.08 | 70-80% overall |

Product Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

-

¹H NMR and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and the presence of the fluorine atom.

-

GC-MS: To determine the purity and identify any potential impurities.

-

FT-IR Spectroscopy: To identify the characteristic functional groups, particularly the C=C and C=O stretching vibrations.

Safety and Handling

-

Butyl 2-fluoropropanoate and Butyl 2-bromo-2-fluoropropanoate: These are irritants. Avoid contact with skin and eyes.

-

N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle with care in a fume hood.

-

AIBN: Thermally unstable and can decompose exothermically. Do not heat without solvent.

-

Triethylamine: Flammable and corrosive.

-

This compound: This is a reactive monomer and a potential lachrymator. It is prone to polymerization, especially at elevated temperatures or in the presence of light. Always store with a polymerization inhibitor in a cool, dark place.

Troubleshooting

| Issue | Potential Cause | Solution |

| Low yield in Step 1 | Incomplete reaction; hydrolysis of NBS. | Ensure anhydrous conditions; extend reaction time; check the quality of the radical initiator. |

| Low yield in Step 2 | Incomplete reaction; side reactions. | Ensure slow addition of base at low temperature; use a non-nucleophilic base. |

| Polymerization during reaction or purification | Absence or insufficient amount of inhibitor; high temperatures. | Add a polymerization inhibitor at the beginning of Step 2 and before distillation; keep temperatures as low as possible. |

Conclusion

The two-step synthesis of this compound via bromination and subsequent dehydrobromination of Butyl 2-fluoropropanoate is a robust and reliable method for producing this valuable fluorinated monomer. Careful control of reaction conditions, the use of anhydrous solvents, and the inclusion of polymerization inhibitors are critical for achieving high yields and purity. This detailed protocol provides a solid foundation for researchers to synthesize this compound for further exploration in materials science and other advanced applications.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10931569, this compound. Retrieved January 23, 2026, from [Link].

- European Patent Office. (2010). Process for preparation of 2-fluoroacrylic esters (EP 2444389 B1).

- Google Patents. (n.d.). One step synthesis for alkyl 2-fluoroacrylates (US20230002306A1).

-

Organic Syntheses. (n.d.). Acrylic acid, n-butyl ester. Retrieved January 23, 2026, from [Link]

-

Google Patents. (n.d.). Process for preparation of 2-fluoroacrylic esters (EP2444389B1). Retrieved January 23, 2026, from [Link]

Sources

Application Notes and Protocols for the Polymerization of Butyl 2-fluoroprop-2-enoate

Introduction: The Promise of Poly(butyl 2-fluoroprop-2-enoate) in Advanced Materials and Drug Delivery

The strategic incorporation of fluorine into polymers can dramatically alter their properties, leading to materials with low surface energy, enhanced chemical resistance, and unique biological compatibility.[1] this compound is a versatile monomer that, upon polymerization, yields poly(this compound), a fluorinated polymer with significant potential in biomedical applications, including drug delivery systems and advanced coatings. The presence of the fluorine atom on the acrylic backbone imparts unique characteristics to the resulting polymer, influencing its solubility, thermal stability, and surface properties.

This guide provides a comprehensive, step-by-step protocol for the controlled polymerization of this compound. We will focus on Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a powerful technique that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions, crucial for reproducible performance in high-tech applications.[2]

Understanding the Polymerization Strategy: Why RAFT Polymerization?

For the synthesis of well-defined polymers from monomers like this compound, controlled radical polymerization techniques are paramount. Among these, RAFT polymerization stands out for its versatility and compatibility with a wide range of functional monomers.[2]

The core principle of RAFT polymerization lies in the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. This CTA reversibly deactivates the growing polymer chains, establishing a dynamic equilibrium between active and dormant species. This equilibrium ensures that all polymer chains grow at a similar rate, leading to a polymer population with a narrow molecular weight distribution (low polydispersity index, Đ).

The general mechanism of RAFT polymerization is depicted below:

Caption: Generalized mechanism of RAFT polymerization.

Experimental Protocol: RAFT Polymerization of this compound

This protocol details the synthesis of poly(this compound) via RAFT polymerization using 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) as the chain transfer agent and azobisisobutyronitrile (AIBN) as the initiator.

Materials and Equipment

| Reagent/Equipment | Details |

| This compound | Monomer, >98% purity |

| 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) | RAFT Chain Transfer Agent |

| Azobisisobutyronitrile (AIBN) | Radical Initiator |

| Anhydrous 1,4-Dioxane | Solvent |

| Schlenk flask | Reaction vessel |

| Magnetic stirrer and hotplate | For mixing and heating |

| Vacuum/argon manifold | For inert atmosphere |

| Syringes and needles | For reagent transfer |

| Ice bath | For quenching the reaction |

| Methanol | For polymer precipitation |

| Diethyl ether | For washing the polymer |

| Vacuum oven | For drying the polymer |

| Gel Permeation Chromatography (GPC) | For molecular weight analysis |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | For structural characterization |

Experimental Workflow

Caption: Step-by-step workflow for the RAFT polymerization.

Step-by-Step Procedure

-

Reagent Preparation: Accurately weigh this compound (e.g., 2.0 g, 13.7 mmol), CPADB (e.g., 38.3 mg, 0.137 mmol, for a target degree of polymerization of 100), and AIBN (e.g., 4.5 mg, 0.0274 mmol, [CTA]:[I] ratio of 5:1) into a dry Schlenk flask equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 4.0 mL) to the Schlenk flask to dissolve the reagents.

-

Deoxygenation: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization. After the final thaw, backfill the flask with argon.

-

Polymerization: Immerse the Schlenk flask in a preheated oil bath at 70 °C and stir the reaction mixture.

-

Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR spectroscopy or gas chromatography.

-

Quenching the Reaction: After the desired monomer conversion is reached (e.g., after 8 hours), quench the polymerization by immersing the Schlenk flask in an ice bath and exposing the mixture to air.

-

Polymer Precipitation and Purification: Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol (e.g., 200 mL) while stirring. The polymer will precipitate as a solid.

-

Washing: Decant the supernatant and wash the precipitated polymer several times with fresh cold methanol and then with diethyl ether to remove any unreacted monomer, initiator fragments, and residual solvent.

-

Drying: Dry the purified polymer in a vacuum oven at 40 °C overnight to a constant weight.

-

Characterization: Characterize the resulting poly(this compound) for its molecular weight (Mn), molecular weight distribution (Đ) using Gel Permeation Chromatography (GPC), and its chemical structure using ¹H and ¹⁹F NMR spectroscopy.

Expected Results and Data Interpretation

The RAFT polymerization of this compound under these conditions is expected to yield a polymer with a predictable molecular weight, determined by the ratio of monomer to CTA, and a narrow molecular weight distribution (Đ < 1.3).

Table 1: Example Reaction Parameters for RAFT Polymerization

| Parameter | Value |

| Monomer | This compound |

| RAFT Agent (CTA) | CPADB |

| Initiator | AIBN |

| Solvent | 1,4-Dioxane |

| Temperature | 70 °C |

| [Monomer]:[CTA]:[Initiator] | 100:1:0.2 |

| Target Mn ( g/mol ) | ~14,600 |

| Expected Đ | < 1.3 |

Troubleshooting and Expert Insights

-

Broad Molecular Weight Distribution: A high polydispersity index can result from incomplete deoxygenation, impurities in the monomer or solvent, or an inappropriate CTA to initiator ratio. Ensure rigorous purification of all reagents and proper inert atmosphere techniques.

-

Slow or No Polymerization: This can be caused by the presence of inhibitors in the monomer. Passing the monomer through a column of basic alumina prior to use can remove acidic inhibitors. Also, verify the activity of the initiator.

-

Causality of Component Selection:

-

CPADB as CTA: This CTA is effective for controlling the polymerization of acrylates and provides good control over the molecular weight.

-

AIBN as Initiator: AIBN is a common thermal initiator with a well-defined decomposition rate at 70 °C, providing a controlled source of radicals.

-

1,4-Dioxane as Solvent: Dioxane is a good solvent for both the monomer and the resulting polymer, ensuring a homogeneous reaction mixture.

-

Conclusion

This detailed guide provides a robust and reproducible protocol for the synthesis of well-defined poly(this compound) using RAFT polymerization. By carefully controlling the reaction parameters, researchers can tailor the molecular weight and architecture of the polymer to suit a wide range of applications in drug development, biomaterials, and advanced coatings. The principles and techniques outlined here serve as a foundation for further exploration and optimization of this promising class of fluorinated polymers.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Ameduri, B. Controlled Radical (Co)polymerization of Fluoromonomers. ACS Publications. [Link]

-

Fluorine notes. Polymerization of α-fluoroacrylates and fabrication of surface relief structures by UV exposure without photoinitiators. Fluorine notes. [Link]

-

Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379-410. [Link]

-

Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990. [Link]

-

Goto, A., & Fukuda, T. (2004). Kinetics of Living Radical Polymerization. Progress in Polymer Science, 29(4), 329-385. [Link]

Sources

Application Notes and Protocols: Free Radical Polymerization Techniques for Butyl 2-fluoroprop-2-enoate

Abstract: This document provides a comprehensive guide to the free radical polymerization of Butyl 2-fluoroprop-2-enoate (BFP), a fluorinated acrylic monomer. The incorporation of fluorine into polymers imparts unique properties such as high thermal stability, chemical resistance, and low surface energy.[1] This guide is intended for researchers, scientists, and professionals in drug development and materials science. It details both conventional and controlled radical polymerization techniques, including Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP). For each technique, the underlying principles are explained, and detailed, field-proven protocols are provided.

Introduction to this compound (BFP)

This compound, also known as butyl α-fluoroacrylate, is a versatile monomer for the synthesis of fluorinated polymers.[2] The presence of the α-fluoro substituent significantly influences the reactivity of the monomer and the properties of the resulting polymer. Polymers derived from α-fluoroacrylates are noted for their distinct mechanical and optical properties.[3]

Monomer Properties:

| Property | Value |

| Chemical Formula | C₇H₁₁FO₂ |

| Molecular Weight | 146.16 g/mol |

| IUPAC Name | This compound |

| CAS Number | 10011-39-9 |

Data sourced from PubChem CID 10931569.[2]

The high reactivity of 2-fluoroacrylic acid and its esters necessitates careful control during polymerization to prevent uncontrolled reactions.[4] This guide will explore methods to achieve this control.

Conventional Free Radical Polymerization (FRP)

Conventional FRP is a straightforward method for polymerizing BFP, suitable for applications where precise control over polymer architecture is not paramount.[5] The process is typically initiated by the thermal decomposition of an initiator like azobisisobutyronitrile (AIBN) or a peroxide.

Scientific Principles of Conventional FRP

The mechanism of conventional FRP proceeds through the classic steps of initiation, propagation, and termination. The initiator generates free radicals, which then add to the double bond of the BFP monomer to initiate the polymer chain. Propagation involves the sequential addition of monomers to the growing radical chain. Termination occurs through bimolecular reactions of radicals, either by combination or disproportionation. A significant drawback of this method is the broad molecular weight distribution of the resulting polymer due to the stochastic nature of termination.

Experimental Protocol: Conventional Solution Polymerization of BFP

This protocol describes the synthesis of poly(this compound) in a solution of cyclohexanone.[6]

Materials:

-

This compound (BFP), inhibitor removed

-

Azobisisobutyronitrile (AIBN)

-

Cyclohexanone, anhydrous

-

Methanol

-

Nitrogen or Argon gas

-

Schlenk flask and line

Procedure:

-

Monomer Preparation: Pass BFP through a column of basic alumina to remove the inhibitor.

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add BFP (e.g., 5 g) and cyclohexanone (e.g., 5 mL).

-

Initiator Addition: Add AIBN (e.g., 1-2 mol% relative to the monomer).

-

Degassing: Seal the flask and subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: Place the flask in a preheated oil bath at 60-70°C and stir. The reaction time will vary depending on the desired conversion (typically 4-24 hours).

-

Termination and Precipitation: Cool the reaction to room temperature. Precipitate the polymer by slowly adding the viscous solution to a large excess of cold methanol with vigorous stirring.

-

Purification: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40-50°C to a constant weight.

Rationale: The use of an inert atmosphere is crucial as oxygen can inhibit free radical polymerization. The freeze-pump-thaw cycles are a robust method for removing oxygen. Precipitation in a non-solvent like methanol effectively separates the polymer from unreacted monomer and solvent.

Controlled/Living Radical Polymerization (CRP)

Controlled Radical Polymerization (CRP) techniques, also known as Reversible-Deactivation Radical Polymerization (RDRP), offer precise control over polymer molecular weight, architecture, and dispersity (Đ).[7] This is achieved by establishing a dynamic equilibrium between a small number of active propagating radicals and a large majority of dormant species.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is a highly versatile CRP method that can be applied to a wide range of monomers, including fluorinated acrylates.[8] It utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization.

The RAFT process involves a series of reversible addition-fragmentation steps where the CTA is transferred between growing polymer chains. This ensures that all chains have an equal probability of growth, leading to a narrow molecular weight distribution.

Caption: RAFT polymerization mechanism.

This protocol is adapted from studies on the RAFT polymerization of similar α-fluoroacrylates.[9]

Materials:

-

This compound (BFP), inhibitor removed

-

4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) as RAFT agent

-

Azobisisobutyronitrile (AIBN) as initiator

-

1,4-Dioxane, anhydrous

-

Methanol

-

Nitrogen or Argon gas

-

Schlenk flask and line

Experimental Parameters:

| Component | Molar Ratio |

| BFP | 200 |

| CPAD (CTA) | 1 |

| AIBN | 0.2 |

Procedure:

-

Reaction Setup: In a Schlenk flask, dissolve CPAD and AIBN in 1,4-dioxane.

-

Monomer Addition: Add the inhibitor-free BFP to the solution.

-

Degassing: Perform three freeze-pump-thaw cycles.

-

Polymerization: Immerse the flask in an oil bath at 70°C. Monitor the reaction progress by taking samples periodically for analysis (e.g., ¹H NMR for conversion, GPC for molecular weight and dispersity).

-

Work-up: After reaching the desired conversion, stop the reaction by cooling and exposing to air. Precipitate the polymer in cold methanol, filter, and dry under vacuum.

Causality of Choices: The choice of CTA is critical. Dithiobenzoates like CPAD are effective for controlling the polymerization of acrylates. The [Monomer]:[CTA]:[Initiator] ratio determines the target molecular weight and the rate of polymerization.

Atom Transfer Radical Polymerization (ATRP)

ATRP is another powerful CRP technique that uses a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains.[10]

In ATRP, a dormant alkyl halide species is reversibly activated by a transition metal complex in a lower oxidation state (e.g., Cu(I)Br) to generate a radical and the metal complex in a higher oxidation state (e.g., Cu(II)Br₂). This equilibrium keeps the radical concentration low, minimizing termination reactions.[11]

Caption: ATRP activation/deactivation equilibrium.

This protocol is a representative procedure for the ATRP of acrylate monomers.[12] Special considerations may be needed for fluorinated monomers to avoid side reactions.[13]

Materials:

-

This compound (BFP), inhibitor removed

-

Ethyl α-bromoisobutyrate (EBiB) as initiator

-

Copper(I) bromide (CuBr) as catalyst

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) as ligand

-

Anisole, anhydrous

-

Methanol

-

Nitrogen or Argon gas

-

Schlenk flask and line

Experimental Parameters:

| Component | Molar Ratio |

| BFP | 100 |

| EBiB | 1 |

| CuBr | 1 |

| PMDETA | 1 |

Procedure:

-